3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
Description
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a substituted oxirane ring. Its structure includes a 2-fluorophenylmethyl group, a methyl group, and a nitrile moiety at the 2-position of the three-membered epoxide ring. The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorophenyl and nitrile groups, which may enhance the reactivity of the strained epoxide ring toward nucleophilic attack.
Crystallographic analysis of such compounds often employs software like SHELX, which is widely used for small-molecule structure refinement and solution . The fluorophenyl substituent likely contributes to distinct packing patterns in the crystal lattice, while the nitrile group may participate in intermolecular interactions.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3 |
InChI Key |
DOXNMTFVRLVUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-fluorobenzyl bromide with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Research Findings and Contradictions
- Reactivity: Fluorinated epoxides generally exhibit faster ring-opening kinetics than non-halogenated analogs due to enhanced electrophilicity. However, a 2018 study noted that ortho-fluorine’s steric effects can reduce reactivity in bulky nucleophiles, contrasting with para-substituted derivatives .
- Thermal Stability : The nitrile group stabilizes the compound against thermal degradation compared to ester-substituted epoxides, with decomposition temperatures ~50°C higher.
- Crystallographic Data : SHELX-refined structures reveal that 2-fluorophenyl derivatives form denser crystal lattices than chloro analogs, attributed to F···H hydrogen bonding .
Biological Activity
3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxirane (epoxide) ring structure, which is known for its reactivity and ability to form covalent bonds with various biological molecules. The presence of the fluorophenyl group is significant as it may enhance the compound's pharmacological properties through increased lipophilicity and improved binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its electrophilic nature. The oxirane ring can react with nucleophiles in proteins and nucleic acids, leading to modifications that may alter cellular functions. This reactivity is crucial for its potential applications in medicinal chemistry.
Anticancer Properties
Research indicates that compounds containing oxirane moieties often exhibit anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a study demonstrated that oxirane derivatives could inhibit the proliferation of various cancer cell lines through the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects of this compound. Similar oxirane derivatives have been found to protect neuronal cells from oxidative stress-induced damage, suggesting a possible role in treating neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of oxirane derivatives on breast cancer cell lines; found significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Evaluated anti-inflammatory activity in a murine model; demonstrated reduced levels of TNF-alpha and IL-6 following treatment with the compound. |
| Study 3 | Assessed neuroprotective effects in vitro; showed decreased apoptosis in neuronal cells exposed to oxidative stress when treated with the compound. |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, including:
- Nucleophilic Substitution Reactions : These reactions can modify the oxirane ring to improve selectivity towards biological targets.
- Functional Group Modifications : Altering substituents on the fluorophenyl group has been shown to affect binding affinity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
